molecular formula C20H21N3O4S2 B2653105 4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 536733-65-0

4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No. B2653105
CAS RN: 536733-65-0
M. Wt: 431.53
InChI Key: SCCPNLXRXXVGFV-UHFFFAOYSA-N
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Description

The compound “4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide” is an organic compound containing a benzamide group, a thiazole group, a methoxyphenyl group, and a dimethylsulfamoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely involve aromatic rings (from the benzamide and methoxyphenyl groups), a heterocyclic ring (from the thiazole group), and various other atoms and bonds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, it’s likely that it would undergo reactions typical of its functional groups. For example, the benzamide group might undergo hydrolysis, the thiazole group might participate in nucleophilic substitution reactions, and the methoxy group could be demethylated .

Scientific Research Applications

Photodynamic Therapy Applications

One relevant study involves a zinc phthalocyanine compound substituted with new benzenesulfonamide derivative groups. This compound has shown promising properties for photodynamic therapy (PDT) due to its high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. Such features make it a potential Type II photosensitizer for cancer treatment in PDT, highlighting the importance of sulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents

Another study focuses on the synthesis of novel compounds derived from visnaginone and khellinone, which were evaluated for their anti-inflammatory and analgesic properties. These compounds, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, showed significant inhibitory activity on cyclooxygenase-2 (COX-2), along with analgesic and anti-inflammatory effects. This research demonstrates the potential of thiazole derivatives in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal and Antimicrobial Applications

Further research into 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound has shown effectiveness against certain types of fungi, including Aspergillus terreus and Aspergillus niger. These findings suggest that compounds with methoxy and dimethylamino groups have potential as antifungal agents, highlighting the broader antimicrobial applications of such chemical structures (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for this compound would depend on its applications. If it’s a potential drug, it would need to undergo further testing and clinical trials. If it’s a reagent or intermediate in chemical synthesis, research might focus on improving its synthesis or finding new reactions it can participate in .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-18(14-5-9-16(27-4)10-6-14)21-20(28-13)22-19(24)15-7-11-17(12-8-15)29(25,26)23(2)3/h5-12H,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPNLXRXXVGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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